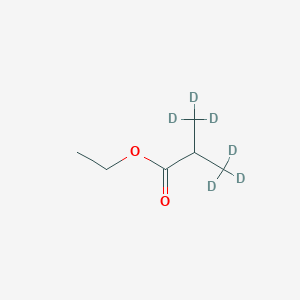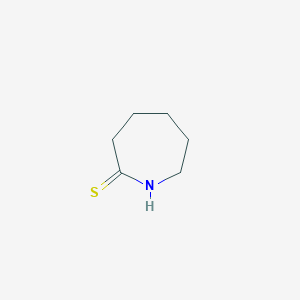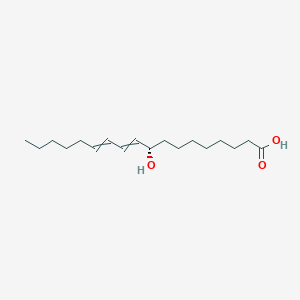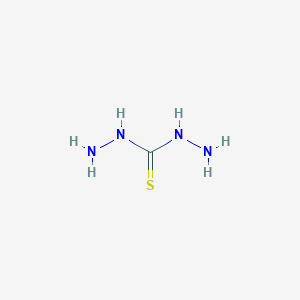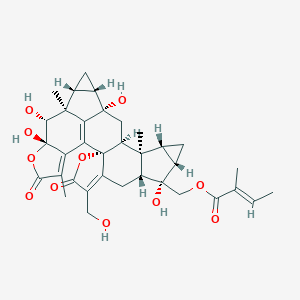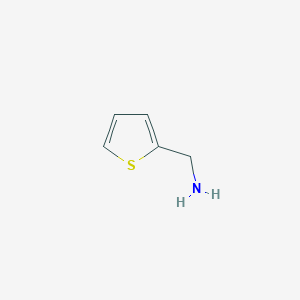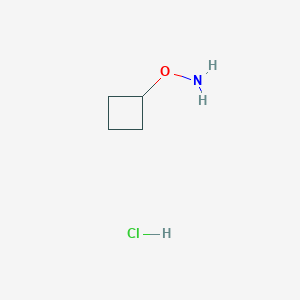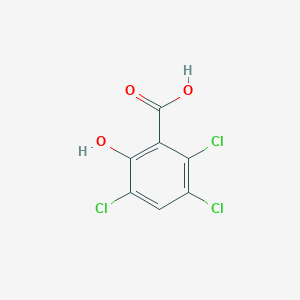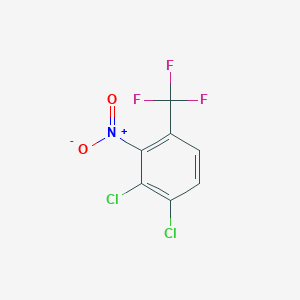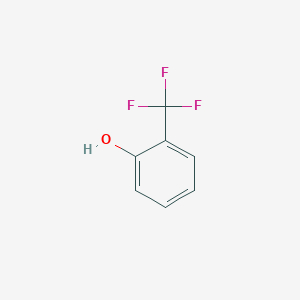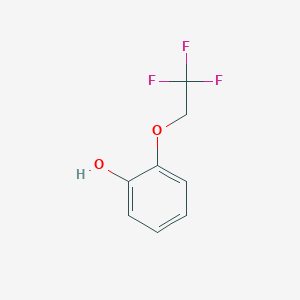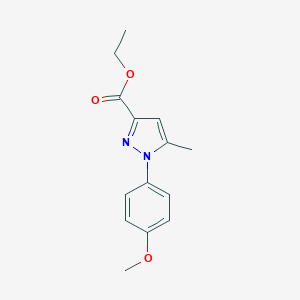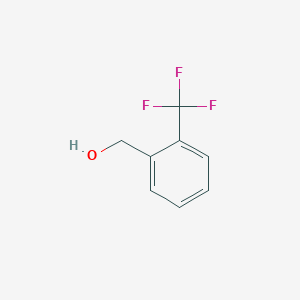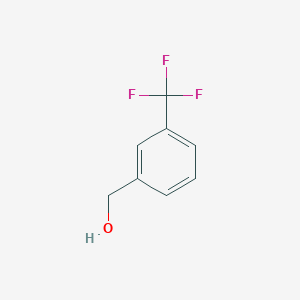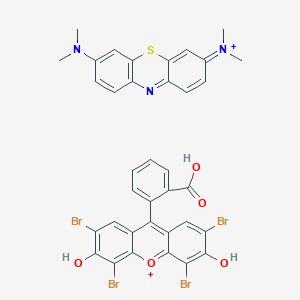
瑞特染色液,生物学
描述
Wright's stain is a hematologic stain that facilitates the differentiation of blood cell types. It is commonly used in the diagnosis of blood disorders and infections. The stain is a mixture of eosin, a red dye, and methylene blue, which is a blue dye, and is known for producing the "Romanovsky effect" when staining blood smears .
Synthesis Analysis
The synthesis of Wright's stain involves creating a solution that typically contains methylene blue, eosin, and sometimes other thiazine dyes. The specific formulation can vary, but it often includes a methanol component to fix and stain the cells simultaneously .
Molecular Structure Analysis
The molecular structure of Wright's stain components includes the aromatic rings of methylene blue and the xanthene group of eosin. These structures are responsible for the affinity of the stain to different cellular components, with methylene blue staining acidic components like nucleic acids, and eosin staining basic components like cytoplasmic proteins .
Chemical Reactions Analysis
In the staining process, the methylene blue and eosin components of Wright's stain undergo ion exchange reactions with cellular components. The methylene blue forms complexes with the phosphate groups of DNA and RNA, while eosin interacts with the amino groups of proteins, leading to the characteristic staining patterns observed in hematological samples .
Physical and Chemical Properties Analysis
Wright's stain has a high affinity for cellular components, which is influenced by the pH of the staining solution. Adjusting the pH can alter the staining intensity and differentiation of cellular structures. The stain is soluble in methanol, which also serves as a fixative for the cells on the slide .
Relevant Case Studies
Several studies have demonstrated the utility of Wright's stain in various diagnostic applications. For instance, it has been used in the rapid diagnosis of Pneumocystis carinii in lung biopsies, showing a 100% positive correlation with conventional silver stain and histologic sections . Wright's stain has also been adapted for staining chloroplasts and tissue spreads in plant and animal tissues, revealing cellular differentiations and experimental cytological changes . In avian blood cells, a modified Wright staining technique using formalin has been developed to improve the visualization of blood cell types . Additionally, a technique for C-banding plant chromosomes with Wright stain has been described, which allows for the identification of heterochromatic bands and centromeric constrictions . The stain has also been used domestically for staining human bone marrow, showing comparable results to German dyes . However, some studies suggest that for certain cell types, such as lymphocytes and epithelial cells, immunocytochemistry may be more accurate than Wright staining .
科学研究应用
-
Hematology : Wright’s stain is a hematologic stain that facilitates the differentiation of blood cell types. It is used primarily to stain peripheral blood smears, which are examined under a light microscope . Because it distinguishes easily between blood cells, it became widely used for performing differential white blood cell counts, which are routinely ordered when conditions such as infection or leukemia are suspected .
-
Urine Analysis : Wright’s stain is used to stain urine samples. Urine samples stained with Wright’s stain will identify eosinophils, which can indicate interstitial nephritis or urinary tract infection .
-
Bone Marrow Analysis : Wright’s stain is also used for staining bone marrow aspirates, which are examined under a light microscope . This is commonly used in hematology laboratories for the routine staining of bone marrow aspirates .
-
Cytogenetics : In cytogenetics, Wright’s stain is used to stain chromosomes to facilitate diagnosis of syndromes and diseases .
-
Parasitology : Wright’s stain can be used to demonstrate malarial parasites in blood smears .
-
Fluorescence Microscopy : Some biological stains, including Wright’s stain, emit light when exposed to specific wavelengths and are used in fluorescence microscopy and other fluorescence-based techniques .
-
Microbiology : Wright’s stain can be used in microbiology to differentiate and identify different types of bacteria. The stain binds to different components of the bacterial cell, allowing for the visualization of structures such as the cell wall, cytoplasm, and nucleoid .
-
Genetics and Molecular Biology : Wright’s stain can be used in genetics and molecular biology for staining DNA and proteins after electrophoresis. This allows for the visualization and identification of specific DNA or protein bands .
-
Botany and Plant Biology : In botany and plant biology, Wright’s stain can be used to visualize and identify different types of cells and structures within plant tissues .
-
Aquatic Biology : Wright’s stain can be used in aquatic biology to stain and identify different types of aquatic organisms, including algae and protozoa .
-
Histology : In histology, Wright’s stain is used to stain tissue sections, allowing for the visualization and identification of different types of cells and structures within the tissue .
-
Cytology : In cytology, Wright’s stain is used to stain cell smears, allowing for the visualization and identification of different types of cells .
安全和危害
未来方向
属性
IUPAC Name |
[7-(dimethylamino)phenothiazin-3-ylidene]-dimethylazanium;2-(2,4,5,7-tetrabromo-3,6-dihydroxyxanthen-10-ium-9-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H8Br4O5.C16H18N3S/c21-11-5-9-13(7-3-1-2-4-8(7)20(27)28)10-6-12(22)17(26)15(24)19(10)29-18(9)14(23)16(11)25;1-18(2)11-5-7-13-15(9-11)20-16-10-12(19(3)4)6-8-14(16)17-13/h1-6H,(H2-,25,26,27,28);5-10H,1-4H3/q;+1/p+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXIKDPDWFVPGOD-UHFFFAOYSA-O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)N=C3C=CC(=[N+](C)C)C=C3S2.C1=CC=C(C(=C1)C2=C3C=C(C(=C(C3=[O+]C4=C(C(=C(C=C24)Br)O)Br)Br)O)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H27Br4N3O5S+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
933.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Wright stain | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



